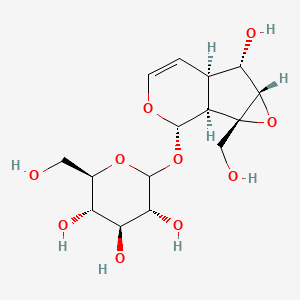

Catalpol

概要

説明

カタポールは、イリドイドグリコシドと呼ばれる天然物のクラスに属するイリドイドグリコシドです。これらの化合物は、グルコース分子が結合したモノテルペンです。 カタポールは1962年に初めてカタパ属の植物から単離され、後にレマンニア属の植物でより大量に見出されました 。 また、ゴマノハグサ科、シソ科、オオバコ科、ノウゼンカズラ科など、他のいくつかの植物科にも存在します 。 カタポールは、抗炎症作用、抗酸化作用、神経保護作用などのさまざまな生物活性で知られています .

準備方法

カタポールは、さまざまな方法で合成することができます。 1つのアプローチは、レマンニア・グルチノサから還流下でエタノールを用いて抽出を行い、その後濃縮し、酢酸エチルとn-ブタノールでさらに抽出する方法です 。 別の方法は、C10位の水酸基構造を修飾して、穏和で簡便で高効率な反応条件でカタポールの誘導体を得る方法です 。 工業的な生産方法では、多くの場合、ポリエチレングリコール被覆ナノスケールヒドロキシアパタイトを用いて、カタポールを負荷したデリバリーシステムが形成されます .

化学反応の分析

カタポールは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。 カタポールのようなイリドイドグリコシドの主要な水酸基は、異なる反応性を示し、これは部位特異的修飾に重要です 。これらの反応で使用される一般的な試薬には、アルデヒド基の酸化のための酸化剤と、ケトンの還元のための還元剤があります。 これらの反応から生成される主な生成物には、オーキュビンやゲニポシド酸などのカタポールのさまざまな誘導体が含まれます .

科学研究への応用

カタポールは、その生物学的特性について広く研究されており、数多くの科学研究への応用があります。化学では、他のイリドイドグリコシドを合成するための前駆体として使用されます。 生物学および医学において、カタポールは、抗糖尿病作用、心臓血管保護作用、神経保護作用、抗癌作用、肝保護作用、抗炎症作用、抗酸化作用を示します 。 血管新生を促進し、神経栄養を強化し、神経炎症を抑制することが示されています 。 カタポールは、糖尿病や神経疾患など、さまざまな障害の治療のために、漢方薬でも使用されています .

化学反応の分析

Iodination Reactions: Selectivity and Optimization

Catalpol contains two primary hydroxyl groups (C10-OH and C6′-OH) with differing reactivity. Computational studies using Gaussian software revealed bond length disparities:

| Bond (Chemical Structure) | Bond Length (Å) | Reactivity Ranking |

|---|---|---|

| C10–O (C43–O46) | 1.437 | Higher reactivity |

| C6′–O (C33–O34) | 1.418 | Lower reactivity |

Experimental iodination using iodine (I₂), triphenylphosphine, and imidazole confirmed C10-OH’s preferential reactivity . Optimal conditions for selective C10-iodination include:

-

Solvent : Ultra-dry tetrahydrofuran (THF)

-

Molar Ratio : this compound:I₂:PPh₃:imidazole = 1:6:6:12

-

Temperature : 0°C

Lower temperatures (−10°C to −20°C) or polar solvents (e.g., DMF) reduced selectivity due to incomplete reactions and byproduct formation .

Oxidation and Reduction Pathways

This compound’s C10-OH undergoes oxidation to form aldehydes, as demonstrated in aucubin derivatives (67% yield) . Conversely, reduction experiments show stabilization of reactive intermediates, though specific yields remain unreported. The compound also exhibits intrinsic antioxidant activity by:

-

Scavenging reactive oxygen species (ROS)

-

Upregulating superoxide dismutase (SOD)

Esterification and Hydrolysis Kinetics

This compound’s six hydroxyl groups undergo stepwise esterification. Crotonylation studies using ESI-HRMS revealed sequential substitution:

| Reaction Step | Product | Key Observation |

|---|---|---|

| 1 | Catalpropionate (CP-1) | C10-OH substitution first |

| 6 | Hexapropionate (CP-6) | Complete hydroxyl replacement |

Hydrolysis follows first-order kinetics:

| pH | Rate Constant (k, h⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 4.0 | 0.1898 | 78.3 |

| 7.0 | 0.0456 | 92.1 |

| 9.0 | 0.0014 | 105.6 |

Acidic conditions (pH 4.0, 100°C) accelerate degradation, with a 74.2% rate at 0.3 mM this compound .

Polymerization and Addition Reactions

The cycloalkene ether bond in this compound participates in:

-

Acid-catalyzed polymerization : Forms dimers/trimers under HCl .

-

Halogen addition : Reacts with Cl₂/Br₂ at C8–C9 double bond .

Stability Challenges

This compound’s glycosidic bond is labile under:

This compound’s reactivity is dictated by its hydroxyl group hierarchy and ether bond lability. Optimized iodination/esterification protocols enable selective derivatization, while hydrolysis kinetics inform formulation strategies. These insights underscore its potential as a scaffold for bioactive analogs, though stability remains a key limitation.

科学的研究の応用

Catalpol, an iridoid glucoside found in Rehmannia glutinosa, has diverse biological effects, including anti-inflammatory and antioxidant properties . Research indicates its potential in treating various conditions, such as diabetes, neurological disorders, and burns .

Scientific Research Applications

Anti-inflammatory and Antioxidant Effects: this compound demonstrates promise in treating disorders caused by excessive inflammation and oxidative stress by reducing cellular damage and death . It can reverse oxidative stress by suppressing the caspase cascade in pheochromocytoma cells . Studies have found that this compound can reduce the production of malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase (SOD) .

Neurological Disorders: this compound has shown potential in treating neurological disorders like depression, Alzheimer’s disease, and Parkinson’s disease . Oxidative stress can cause the degeneration of dopaminergic neurons in Parkinson's disease, and the neuroprotective effect of this compound is associated with its antioxidant activity . this compound can also attenuate mitochondrial dysfunction, which is involved in oxidative stress and dopaminergic cell death by reducing ATP synthesis .

Diabetes: this compound can reduce blood glucose, ameliorate hepatic insulin resistance, and reduce diabetes-associated hepatic injury and steatosis .

Burn Injuries: this compound may be a promising compound for endothelial protection in burns and an efficient Hif-1α activator . It can inhibit endothelial cell apoptosis under oxygen and glucose deprivation (OGD) . this compound promotes endothelial cell proliferation through the VEGF/PI3K/AKT pathway .

Other applications: Polygoni Multiflori Radix contains this compound and ajugol as active constituents and has over 140 individual compounds isolated from it .

作用機序

カタポールは、さまざまな分子標的と経路を通じてその効果を発揮します。 ヘムオキシゲナーゼ-1(HO-1)経路を活性化し、抗酸化防御を強化し、神経炎症を抑制します 。 カタポールは、PI3K/Akt経路も調節し、ミトコンドリアの生合成増加とインスリン感受性向上につながります 。 さらに、抗炎症性サイトカインと炎症性サイトカインの発現を調節し、神経保護効果と抗炎症効果に寄与します .

類似化合物の比較

カタポールは、オーキュビンやゲニポシド酸などの他のイリドイドグリコシドに似ています。 これらの化合物は、共通のイリドイド骨格を共有していますが、官能基と生物活性は異なります 。 カタポールは、他のイリドイドグリコシドと比較して、強力な抗酸化作用と神経保護作用があるため、ユニークです 。 セコロガニンやロガニンなどの他の類似した化合物は、イリドイドグリコシドファミリーにも属しています .

類似化合物との比較

Catalpol is similar to other iridoid glycosides such as aucubin and geniposidic acid. These compounds share a common iridoid backbone but differ in their functional groups and biological activities . This compound is unique due to its potent antioxidant and neuroprotective properties, which are more pronounced compared to other iridoid glycosides . Other similar compounds include secologanin and loganin, which also belong to the iridoid glycoside family .

特性

CAS番号 |

2415-24-9 |

|---|---|

分子式 |

C15H22O10 |

分子量 |

362.33 g/mol |

IUPAC名 |

2-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C15H22O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h1-2,5-14,16-21H,3-4H2/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15-/m1/s1 |

InChIキー |

LHDWRKICQLTVDL-XLIOHLKBSA-N |

SMILES |

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |

異性体SMILES |

C1=COC(C2C1C(C3[C@@]2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |

正規SMILES |

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |

外観 |

Solid powder |

Key on ui other cas no. |

2415-24-9 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Catalpinoside |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does catalpol exert its neuroprotective effects?

A: this compound demonstrates neuroprotective activity through multiple mechanisms. Research suggests it can upregulate cerebral dopamine neurotrophic factor (CDNF) expression in damaged dopaminergic glial cells, potentially mitigating neuronal damage. [] Additionally, this compound promotes axon growth and synaptogenesis in the peri-infarct cortex following stroke, contributing to neurorepair. [] It also enhances neurogenesis and supports the survival of newborn neurons by activating brain-derived neurotrophic factor (BDNF). [, ]

Q2: What is the role of this compound in mitigating oxidative stress?

A: this compound exhibits potent antioxidant effects. Studies reveal its ability to reduce peroxynitrite formation, a key mediator of oxidative and nitrative stress, thereby protecting against myocardial ischemia/reperfusion injury. [] In models of diabetic nephropathy, this compound stabilizes podocyte cytoskeleton and enhances autophagy, potentially mitigating oxidative stress-induced damage. [] Furthermore, this compound activates SIRT1, a protein deacetylase linked to longevity and stress resistance, contributing to its antioxidant properties. []

Q3: How does this compound impact inflammatory pathways?

A: this compound exhibits anti-inflammatory properties through various mechanisms. It has been shown to suppress the TLR4-mediated NF-κB pathway in LPS-stimulated microglia, reducing inflammatory responses. [] In a rat model of corneal neovascularization, this compound attenuated inflammation by reducing VEGF and TNF-α expression while increasing PEDF and phosphorylated-NF-κB p65 levels. [] Furthermore, this compound ameliorates psoriasis-like phenotypes by suppressing NF-κB and MAPKs signaling pathways, potentially via SIRT1 activation. []

Q4: Does this compound interact with microRNAs to exert its effects?

A: Emerging evidence suggests that this compound can modulate microRNA expression, contributing to its therapeutic effects. In colorectal cancer cells, this compound was found to induce miR-34a, which in turn suppressed autophagy and malignancy by regulating SIRT1. [] Furthermore, in human HCT116 colorectal cancer cells, this compound promoted apoptosis by upregulating miR-200 expression, leading to the downregulation of the PI3K-Akt signaling pathway. []

Q5: What is the bioavailability of this compound?

A: Following oral administration in rats, this compound exhibits a bioavailability of 66.7%. []

Q6: How is this compound metabolized in the body?

A: Research using ultra-high performance liquid chromatography coupled with mass spectrometry has identified 29 metabolites of this compound in rat plasma, urine, and feces. The primary metabolic pathways include deglycosylation, hydroxylation, hydrogenation, dehydrogenation, oxidation, glucuronidation, and conjugation with glycine and cysteine. []

Q7: What is known about the safety profile of this compound?

A7: While this compound generally appears safe in preclinical studies, more research is needed to establish its long-term safety profile in humans.

Q8: What are the potential therapeutic applications of this compound?

A8: Preclinical evidence suggests that this compound holds promise for treating various conditions, including:

- Neurodegenerative Diseases: this compound's neuroprotective and neurotrophic properties make it a potential candidate for Alzheimer's disease, Parkinson's disease, and stroke. [, , , , ]

- Metabolic Disorders: this compound exhibits hypoglycemic effects in diabetic models, potentially by increasing skeletal muscle mitochondrial biogenesis. [, , ]

- Inflammatory Diseases: Its anti-inflammatory properties suggest potential in managing conditions like psoriasis, corneal neovascularization, and asthma. [, , , ]

- Cancer: this compound demonstrates anti-cancer effects in vitro, particularly in colorectal and gastric cancer models. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。